Cycrimine hydrochloride

概要

説明

シクリミン塩酸塩は、主にパーキンソン病の治療と管理に使用される中枢性抗コリン薬です。 パーキンソン病の患者では一般的にドーパミンが低下しているため、シクリミン塩酸塩はアセチルコリンのレベルを低下させることでドーパミンとのバランスを回復させます .

2. 製法

合成経路と反応条件: シクリミン塩酸塩の合成には、1-シクロペンチル-1-フェニル-3-ピペリジン-1-イルプロパン-1-オールと塩酸との反応が関与します。 反応条件には、一般的に塩酸塩の生成を確実に行うために、温度とpHの制御が含まれます .

工業的製造方法: シクリミン塩酸塩の工業的製造では、同様の合成経路が採用されますが、より大規模に行われます。このプロセスには、最終製品の純度と有効性を確保するための厳格な品質管理対策が含まれています。 製造は、合成と精製プロセスを効率的に処理するための最先端技術を備えた専門施設で行われます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cycrimine Hydrochloride involves the reaction of 1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the synthesis and purification processes efficiently .

化学反応の分析

反応の種類: シクリミン塩酸塩は、次のような様々な化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が関与し、酸化された生成物が生成されます。

還元: この反応には、水素の付加または酸素の除去が関与し、還元された生成物が生成されます。

一般的な試薬と条件:

酸化: 一般的な試薬には、酸性または塩基性条件下での過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な試薬には、制御された温度と圧力下での水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によりケトンまたはアルデヒドが生成され、還元によりアルコールが生成されることがあります .

4. 科学研究への応用

シクリミン塩酸塩は、次のものを含む幅広い科学研究への応用があります。

化学: さまざまな化学的研究と分析における基準化合物として使用されます。

生物学: 抗コリン薬が生物系に与える影響を研究するために使用されます。

医学: パーキンソン病やその他の神経疾患の治療と管理に使用されます。

産業: 医薬品やその他の化学製品の製造に使用されます .

科学的研究の応用

Parkinson's Disease Management

Cycrimine hydrochloride is predominantly indicated for the management of Parkinson's disease. It alleviates symptoms such as tremors and rigidity by modulating neurotransmitter levels in the brain. Studies have shown that cycrimine can effectively reduce these symptoms, contributing to improved quality of life for patients .

Dystonia Treatment

Research has explored the use of this compound in managing dystonia-related tremors. While initial findings suggest potential efficacy, further studies are necessary to establish its safety and effectiveness for this application.

Antiviral Activity

Recent studies have identified this compound as a candidate for antiviral therapy, particularly against influenza viruses. In vitro experiments demonstrated its ability to inhibit two different subtypes of influenza A, suggesting a novel application in antiviral treatment strategies. This finding highlights the compound's potential beyond its traditional uses .

Summary of Research Findings on this compound

Case Study 1: Parkinson’s Disease Management

A clinical study involving patients with idiopathic Parkinson's disease demonstrated significant improvements in motor symptoms after treatment with this compound. Patients reported reduced tremors and increased mobility over a six-month period, indicating its effectiveness in symptom management .

Case Study 2: Antiviral Properties

In a laboratory setting, this compound was tested against influenza A viruses. The results showed a marked reduction in viral replication, supporting its potential role as an antiviral agent. These findings warrant further investigation into its clinical applicability for treating viral infections .

作用機序

シクリミン塩酸塩は、ムスカリン性アセチルコリン受容体M1に結合することで作用し、アセチルコリンを効果的に阻害します。このアセチルコリンの減少は、ドーパミンとアセチルコリンの正常なバランスを回復させ、パーキンソン病の症状を軽減します。 この薬物の作用機序に重要な役割を果たすムスカリン性アセチルコリン受容体M1など、関連する分子標的が含まれます .

類似の化合物:

- ビペリデン

- プロシクリジン

- トリヘキシフェニジル

比較: シクリミン塩酸塩は、ムスカリン性アセチルコリン受容体M1に対する特定の結合親和性において独自のものであり、これはそれを他の類似の化合物と区別するものです。 ビペリデン、プロシクリジン、およびトリヘキシフェニジルも抗コリン薬として作用しますが、シクリミン塩酸塩のユニークな構造と結合特性により、パーキンソン病におけるドーパミンとアセチルコリンのバランスを回復するのに特に効果的です .

類似化合物との比較

- Biperiden

- Procyclidine

- Trihexyphenidyl

Comparison: Cycrimine Hydrochloride is unique in its specific binding affinity to the muscarinic acetylcholine receptor M1, which distinguishes it from other similar compounds. While Biperiden, Procyclidine, and Trihexyphenidyl also act as anticholinergic agents, this compound’s unique structure and binding properties make it particularly effective in restoring the dopamine-acetylcholine balance in Parkinson’s disease .

生物活性

Cycrimine hydrochloride, a synthetic anticholinergic agent, is primarily utilized in the management of Parkinson's disease. Its biological activity is centered around its interaction with the muscarinic acetylcholine receptor M1, where it acts as an antagonist to reduce acetylcholine levels in the brain. This mechanism is crucial for restoring the balance between acetylcholine and dopamine, which is often disrupted in Parkinson's patients.

Cycrimine functions by binding to the M1 muscarinic acetylcholine receptor, effectively inhibiting acetylcholine's action. This inhibition leads to a decrease in acetylcholine levels, which helps alleviate symptoms associated with Parkinson's disease such as tremors and rigidity. The drug's ability to restore the dopamine-acetylcholine balance is vital for symptomatic relief in patients suffering from this neurodegenerative disorder .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is not extensively documented; however, some key characteristics include:

- Molecular Weight : 323.901 g/mol

- Chemical Formula : C₁₉H₃₀ClNO

- Half-life : Not available

- Protein Binding : 14-21% .

Cycrimine's pharmacological action is primarily linked to its antagonistic effects on the M1 receptor, which mediates various cellular responses through G protein-coupled mechanisms. The specific functions include inhibition of adenylate cyclase and modulation of potassium channels .

Clinical Efficacy

Research indicates that cycrimine can significantly improve motor functions and activities of daily living in Parkinson's disease patients. A systematic review highlighted that eight out of nine studies reported statistically significant improvements in at least one motor function among those treated with anticholinergic drugs like cycrimine .

Summary of Clinical Studies

| Study Reference | Sample Size | Treatment Group | Outcome | Significance |

|---|---|---|---|---|

| Kaplan 1954 | 20 | Cycrimine | Tremor amplitude improvement | Significant |

| Vicary 1973 | 30 | Cycrimine | Total disability score improvement | Significant |

| Iivainen 1974 | 25 | Cycrimine | Tremor reduction on a five-item scale | Significant |

| Tourtelotte 1982 | 15 | Cycrimine | Overall impression improvement | Significant |

These findings suggest that cycrimine can be effective for symptomatic management, although it may also lead to adverse effects typical of anticholinergics, such as dry mouth and confusion .

Adverse Effects

While cycrimine is beneficial for managing Parkinson's symptoms, it is associated with several adverse effects due to its anticholinergic properties:

- Common Adverse Effects :

- Dry mouth

- Constipation

- Blurred vision

- Confusion and hallucinations (particularly in elderly patients)

The central effects can exacerbate cognitive impairments and are more pronounced in older adults or those with pre-existing dementia .

特性

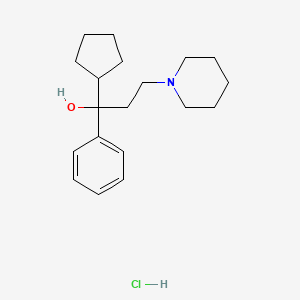

IUPAC Name |

1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO.ClH/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCWFMFZMRFRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-02-3 | |

| Record name | 1-Piperidinepropanol, α-cyclopentyl-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycrimine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycrimine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycrimine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCRIMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RB4L4K895 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。